REACTION_CXSMILES
|
C(OC(C)C)(=O)CCC[CH2:5][C:6](C)([CH3:8])[CH3:7].[C:15](#[N:20])[C:16]([CH3:19])([CH3:18])[CH3:17]>>[CH3:17][C:16]([CH3:19])([CH2:18][C:6]([CH3:8])([CH3:7])[CH3:5])[C:15]#[N:20]
|
Name
|
isopropyl neononanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCCCC(C)(C)C)(=O)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)#N
|
Name
|
methyl 2,2,4,4-tetramethyl pentanoate (methyl neononanoate)
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
methyl-3,5,5-trimethyl hexanoate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
CC(C#N)(CC(C)(C)C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |